tert-butyl 4-(hydroxymethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate

Catalog No.
S6891163
CAS No.
2639462-11-4
M.F
C12H21NO3
M. Wt
227.30 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
tert-butyl 4-(hydroxymethyl)-2-azabicyclo[2.2.1]he...

CAS Number

2639462-11-4

Product Name

tert-butyl 4-(hydroxymethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate

IUPAC Name

tert-butyl 4-(hydroxymethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate

Molecular Formula

C12H21NO3

Molecular Weight

227.30 g/mol

InChI

InChI=1S/C12H21NO3/c1-11(2,3)16-10(15)13-7-12(8-14)5-4-9(13)6-12/h9,14H,4-8H2,1-3H3

InChI Key

SEXAIVPFZPVAFL-UHFFFAOYSA-N

SMILES

CC(C)(C)OC(=O)N1CC2(CCC1C2)CO

Canonical SMILES

CC(C)(C)OC(=O)N1CC2(CCC1C2)CO
  • Potential applications based on structure: The molecule contains a bicyclic ring system with a nitrogen atom, a carboxylic acid ester group, and a hydroxylmethyl group. This combination of functional groups suggests potential applications in areas like:
    • Medicinal chemistry: The structure shares some similarities with known bioactive molecules. Further research could explore its potential as a drug candidate or a building block for drug design [].
    • Organic synthesis: The molecule's functional groups could be useful as intermediates or precursors in the synthesis of more complex molecules [].
  • Finding more information: Scientific databases like PubChem and SciFinder can be helpful resources for finding further information on this molecule. These databases might contain information on
    • Synthesis methods [, ]
    • Biological activity data (if available)
    • Patents related to the compound

Tert-butyl 4-(hydroxymethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate is a bicyclic compound characterized by the presence of a nitrogen atom within its bicyclic structure. The compound has the molecular formula C11H19NO3C_{11}H_{19}NO_3 and a molecular weight of approximately 213.27 g/mol. It features a tert-butyl group, a hydroxymethyl group, and a carboxylate ester functional group, which contribute to its chemical reactivity and potential biological activity. The compound is known for its unique structural attributes that allow for various synthetic modifications and applications in medicinal chemistry and drug design .

Typical of esters and amines:

  • Esterification: The carboxylic acid moiety can react with alcohols to form new esters.
  • Hydrolysis: Under acidic or basic conditions, the ester can be hydrolyzed back to the corresponding carboxylic acid and alcohol.
  • Nucleophilic Substitution: The nitrogen atom can undergo nucleophilic substitution reactions, allowing for further functionalization.
  • Reduction Reactions: The hydroxymethyl group can be oxidized or reduced, leading to various derivatives.

These reactions highlight the compound's versatility in synthetic organic chemistry, allowing for the generation of diverse derivatives for further study .

Tert-butyl 4-(hydroxymethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate has been investigated for its potential biological activities, particularly in pharmacology:

  • Antimicrobial Activity: Preliminary studies suggest that compounds with similar structures exhibit antimicrobial properties, indicating potential usefulness in developing new antibiotics.
  • Neuroactive Properties: Given its bicyclic structure containing nitrogen, it may influence neurotransmitter systems, warranting further investigation into its neuropharmacological effects.
  • Analgesic Effects: Some derivatives of bicyclic amines have shown analgesic properties, suggesting that this compound could have similar applications.

The synthesis of tert-butyl 4-(hydroxymethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate typically involves multi-step synthetic pathways:

  • Formation of Bicyclic Framework: The initial step often involves constructing the bicyclic framework through cyclization reactions involving appropriate precursors.
  • Introduction of Functional Groups: Subsequent steps include the introduction of the tert-butyl group and hydroxymethyl groups through alkylation and functionalization reactions.
  • Esterification: Finally, esterification with an appropriate carboxylic acid leads to the formation of the desired compound.

These methods require careful optimization to achieve high yields and purity .

Tert-butyl 4-(hydroxymethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate has several potential applications:

  • Pharmaceutical Development: As a building block for synthesizing novel drugs targeting various diseases.
  • Chemical Research: Used as a reagent in organic synthesis due to its unique structural features.
  • Biological Studies: Investigated for its potential roles in neuropharmacology and antimicrobial research.

The versatility of this compound makes it a candidate for further exploration in both academic and industrial settings .

Interaction studies are crucial to understanding how tert-butyl 4-(hydroxymethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate interacts with biological systems:

  • Receptor Binding Assays: These studies can elucidate how this compound interacts with specific receptors in the nervous system.
  • Enzyme Inhibition Tests: Investigating whether it acts as an inhibitor or modulator of key enzymes involved in metabolic pathways.
  • Cell Culture Studies: Assessing cytotoxicity or bioactivity in various cell lines can provide insights into its therapeutic potential.

Such studies are essential for determining the compound's viability as a therapeutic agent .

Several compounds share structural similarities with tert-butyl 4-(hydroxymethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate, each offering unique characteristics:

Compound NameCAS NumberStructural FeaturesSimilarity
Tert-butyl 3-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate478837-18-2Bicyclic structure with hydroxyl group0.93
N-Boc-6-hydroxy-3-azabicyclo[3.2.0]heptane663172-78-9Bicyclic structure with Boc protection0.91
Tert-butyl 5-hydroxyhexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate203663-25-6Different bicyclic framework0.91
(R)-tert-butyl 3-(hydroxymethyl)piperidine-1-carboxylate140695-85-8Piperidine derivative with similar functional groups0.91

These compounds illustrate variations in bicyclic structures and functional groups while maintaining certain core characteristics that may influence their biological activities and applications .

XLogP3

1.2

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

227.15214353 g/mol

Monoisotopic Mass

227.15214353 g/mol

Heavy Atom Count

16

Dates

Last modified: 04-15-2024

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